molecular formula C12H18Cl2N2O B13758632 4'-Chloro-2-(diethylamino)acetanilide, hydrochloride CAS No. 74816-28-7

4'-Chloro-2-(diethylamino)acetanilide, hydrochloride

Cat. No.: B13758632
CAS No.: 74816-28-7
M. Wt: 277.19 g/mol
InChI Key: KUEYMJJPTOUWLG-UHFFFAOYSA-N
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Description

4’-Chloro-2-(diethylamino)acetanilide, hydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a diethylamino group, and an acetanilide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2-(diethylamino)acetanilide, hydrochloride typically involves the reaction of 4-chloroacetanilide with diethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{4-chloroacetanilide} + \text{diethylamine} \rightarrow \text{4’-Chloro-2-(diethylamino)acetanilide} ]

Industrial Production Methods

In industrial settings, the production of 4’-Chloro-2-(diethylamino)acetanilide, hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2-(diethylamino)acetanilide, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetanilide derivatives.

Scientific Research Applications

4’-Chloro-2-(diethylamino)acetanilide, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Chloro-2-(diethylamino)acetanilide, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Butoxy-2-(butylamino)acetanilide hydrochloride
  • 2-(4-Chloroanilino)-2-oxoethyl-diethylazanium chloride
  • 4-Chloroacetanilide

Uniqueness

4’-Chloro-2-(diethylamino)acetanilide, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits unique properties that make it suitable for specific applications in research and industry .

Properties

CAS No.

74816-28-7

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.19 g/mol

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C12H17ClN2O.ClH/c1-3-15(4-2)9-12(16)14-11-7-5-10(13)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H,14,16);1H

InChI Key

KUEYMJJPTOUWLG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)Cl.[Cl-]

Origin of Product

United States

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